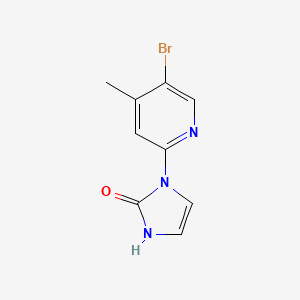
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an imidazol-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Formation of Intermediate: The intermediate is formed through a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids.
Cyclization: The intermediate undergoes cyclization to form the imidazol-2-one ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
Uniqueness
1-(5-Bromo-4-methylpyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazol-2-one moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(5-bromo-4-methylpyridin-2-yl)-1H-imidazol-2-one |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h2-5H,1H3,(H,11,14) |
InChI Key |
SNXKWGCSBNPNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


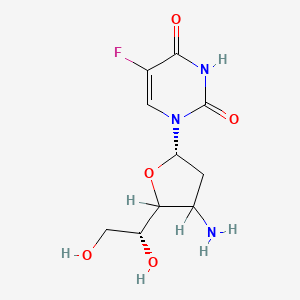
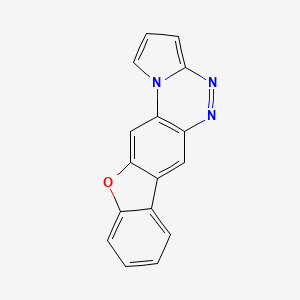
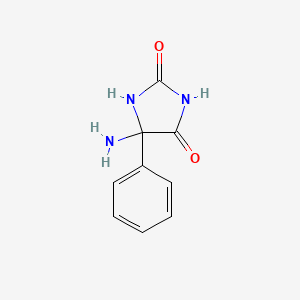

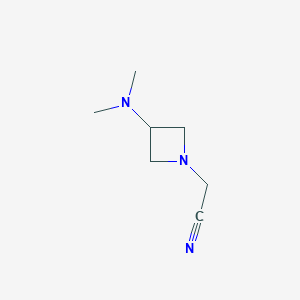
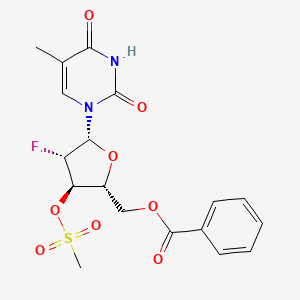
![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)
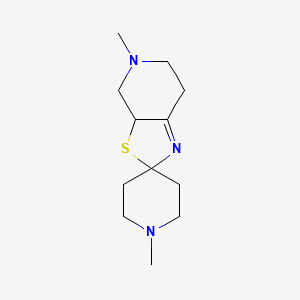
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
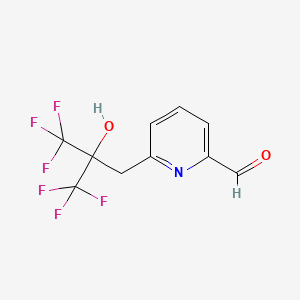
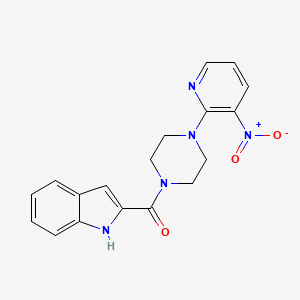
![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
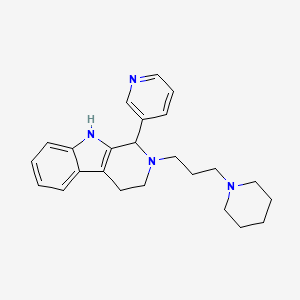
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
